N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide
Description
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide is a heterocyclic compound that features a thiazole ring and an oxazinane ring The thiazole ring is known for its aromaticity and biological activity, while the oxazinane ring contributes to the compound’s stability and reactivity
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(18-8-4-5-9-20-18)16-10-13-11-21-14(17-13)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQUYURXDKCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxazinane Ring: The oxazinane ring is formed through the cyclization of an amino alcohol with a carboxylic acid derivative.
Coupling of the Thiazole and Oxazinane Rings: The final step involves coupling the thiazole and oxazinane rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinane ring can be reduced to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to investigate the biological activity of thiazole derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxazinane-2-carboxamide is unique due to its combination of a thiazole ring and an oxazinane ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
